Cas no 946312-02-3 (8-(4-fluorophenyl)-N-(2-hydroxyethyl)-4-oxo-4H,6H,7H,8H-imidazo2,1-c1,2,4triazine-3-carboxamide)

8-(4-fluorophenyl)-N-(2-hydroxyethyl)-4-oxo-4H,6H,7H,8H-imidazo2,1-c1,2,4triazine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 8-(4-fluorophenyl)-N-(2-hydroxyethyl)-4-oxo-4H,6H,7H,8H-imidazo2,1-c1,2,4triazine-3-carboxamide
- 8-(4-fluorophenyl)-N-(2-hydroxyethyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
- 946312-02-3
- F2482-0273
- 8-(4-fluorophenyl)-N-(2-hydroxyethyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide
- 8-(4-fluorophenyl)-N-(2-hydroxyethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
- AKOS024651169
-
- インチ: 1S/C14H14FN5O3/c15-9-1-3-10(4-2-9)19-6-7-20-13(23)11(17-18-14(19)20)12(22)16-5-8-21/h1-4,21H,5-8H2,(H,16,22)
- InChIKey: ALIUHUZCIIFMPX-UHFFFAOYSA-N
- ほほえんだ: N1=C(C(NCCO)=O)C(=O)N2CCN(C3=CC=C(F)C=C3)C2=N1
計算された属性
- せいみつぶんしりょう: 319.10806749g/mol
- どういたいしつりょう: 319.10806749g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 557
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 97.6Ų
8-(4-fluorophenyl)-N-(2-hydroxyethyl)-4-oxo-4H,6H,7H,8H-imidazo2,1-c1,2,4triazine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2482-0273-4mg |
8-(4-fluorophenyl)-N-(2-hydroxyethyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide |
946312-02-3 | 90%+ | 4mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2482-0273-20μmol |
8-(4-fluorophenyl)-N-(2-hydroxyethyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide |
946312-02-3 | 90%+ | 20μl |
$118.5 | 2023-05-16 | |
Life Chemicals | F2482-0273-3mg |
8-(4-fluorophenyl)-N-(2-hydroxyethyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide |
946312-02-3 | 90%+ | 3mg |
$94.5 | 2023-05-16 | |
Life Chemicals | F2482-0273-1mg |
8-(4-fluorophenyl)-N-(2-hydroxyethyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide |
946312-02-3 | 90%+ | 1mg |
$81.0 | 2023-05-16 | |
Life Chemicals | F2482-0273-10mg |
8-(4-fluorophenyl)-N-(2-hydroxyethyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide |
946312-02-3 | 90%+ | 10mg |
$118.5 | 2023-05-16 | |
Life Chemicals | F2482-0273-10μmol |
8-(4-fluorophenyl)-N-(2-hydroxyethyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide |
946312-02-3 | 90%+ | 10μl |
$103.5 | 2023-05-16 | |
Life Chemicals | F2482-0273-50mg |
8-(4-fluorophenyl)-N-(2-hydroxyethyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide |
946312-02-3 | 90%+ | 50mg |
$240.0 | 2023-05-16 | |
Life Chemicals | F2482-0273-40mg |
8-(4-fluorophenyl)-N-(2-hydroxyethyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide |
946312-02-3 | 90%+ | 40mg |
$210.0 | 2023-05-16 | |
Life Chemicals | F2482-0273-2μmol |
8-(4-fluorophenyl)-N-(2-hydroxyethyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide |
946312-02-3 | 90%+ | 2μl |
$85.5 | 2023-05-16 | |
Life Chemicals | F2482-0273-30mg |
8-(4-fluorophenyl)-N-(2-hydroxyethyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide |
946312-02-3 | 90%+ | 30mg |
$178.5 | 2023-05-16 |
8-(4-fluorophenyl)-N-(2-hydroxyethyl)-4-oxo-4H,6H,7H,8H-imidazo2,1-c1,2,4triazine-3-carboxamide 関連文献
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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9. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
8-(4-fluorophenyl)-N-(2-hydroxyethyl)-4-oxo-4H,6H,7H,8H-imidazo2,1-c1,2,4triazine-3-carboxamideに関する追加情報
Introduction to Compound with CAS No. 946312-02-3 and Its Applications in Modern Pharmaceutical Research
The compound with the CAS number 946312-02-3 is a highly intriguing molecule with the systematic name 8-(4-fluorophenyl)-N-(2-hydroxyethyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide. This intricate structure has garnered significant attention in the field of pharmaceutical research due to its unique chemical properties and potential biological activities. The presence of multiple heterocyclic rings and functional groups makes it a promising candidate for further investigation in drug discovery and development.
In recent years, there has been a surge in interest regarding heterocyclic compounds due to their diverse pharmacological properties. The imidazo[2,1-c][1,2,4]triazine core is particularly noteworthy, as it has been identified as a scaffold for various bioactive molecules. Studies have shown that this class of compounds exhibits a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific substitution pattern in 8-(4-fluorophenyl)-N-(2-hydroxyethyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide enhances its potential as a pharmacophore by introducing additional interactions with biological targets.
The fluorine atom at the 4-position of the phenyl ring is a critical feature that influences the compound's reactivity and binding affinity. Fluorinated aromatic compounds are well-known for their ability to modulate metabolic stability and binding interactions with enzymes and receptors. This property makes 8-(4-fluorophenyl)-N-(2-hydroxyethyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide an attractive candidate for further exploration in the development of novel therapeutic agents.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with high accuracy. Molecular docking studies have been particularly useful in understanding the interactions between 8-(4-fluorophenyl)-N-(2-hydroxyethyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide and various biological targets. These studies have revealed potential binding sites on enzymes and receptors that could be exploited for therapeutic intervention. For instance, preliminary data suggest that this compound may interact with kinases and other signaling proteins involved in cancer progression.
The hydroxyethyl group at the nitrogen position introduces another layer of complexity to the molecule's behavior. This functional group can participate in hydrogen bonding interactions, which are crucial for the compound's binding affinity and specificity. The ability to form multiple hydrogen bonds enhances the compound's ability to interact with biological targets in a precise manner. This feature is particularly important in drug design, where high specificity is often required to minimize side effects.
In vitro studies have begun to explore the potential applications of 8-(4-fluorophenyl)-N-(2-hydroxyethyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide in various disease models. Initial results indicate that this compound exhibits promising activity against certain types of cancer cells. The exact mechanisms by which it exerts its effects are still under investigation but preliminary findings suggest that it may interfere with key signaling pathways involved in cell proliferation and survival.
The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthesis involves careful control of reaction conditions to ensure high yield and purity. Advanced synthetic techniques have been employed to introduce the various functional groups while maintaining structural integrity. The successful synthesis of this complex molecule underscores the growing capabilities of modern synthetic chemistry.
The potential applications of 8-(4-fluorophenyl)-N-(2-hydroxyethyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide extend beyond cancer therapy. Researchers are also exploring its potential use in treating inflammatory diseases and infectious disorders. The compound's ability to modulate multiple biological pathways makes it a versatile tool for drug discovery.
The development of new drug candidates is a complex process that requires extensive testing and validation. However, preliminary data on 8-(4-fluorophenyl)-N-(2-hydroxyethyl)-4-oxo-4H,6 H,7 H,8 H-imidazo[ 2, 1 - c ] [ 1, 2 , 4 ] triazine - 3 - carboxamide suggests that it may be a valuable addition to the pharmaceutical arsenal。 Further research is needed to fully understand its potential and optimize its therapeutic applications。
946312-02-3 (8-(4-fluorophenyl)-N-(2-hydroxyethyl)-4-oxo-4H,6H,7H,8H-imidazo2,1-c1,2,4triazine-3-carboxamide) 関連製品
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